molecular formula C16H13NO4 B2563624 [5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate CAS No. 946346-82-3

[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate

Cat. No.: B2563624
CAS No.: 946346-82-3
M. Wt: 283.283
InChI Key: JWVWCNAATGHATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a furan ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The furan-2-carboxylate group can be introduced through esterification reactions involving furan-2-carboxylic acid and appropriate alcohols.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reaction conditions is crucial to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole and furan derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole and furan rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce oxazole-2-methyl derivatives.

Scientific Research Applications

[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole and furan rings can interact with enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is unique due to its combination of oxazole and furan rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-11-4-6-12(7-5-11)15-9-13(17-21-15)10-20-16(18)14-3-2-8-19-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVWCNAATGHATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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